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molecular formula C16H18ClN3O3 B044216 Cebaracetam CAS No. 113957-09-8

Cebaracetam

Cat. No. B044216
M. Wt: 335.78 g/mol
InChI Key: QPKMIYNBZGPJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04945092

Procedure details

82.5 g (325 mmol) of 2-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-yl]-acetic acid, 32.5 g (325 mmol) of piperazin-2-one (ketopiperazine) and 100.8 g (325 mmol) of freshly distilled triphenyl phosphite are melted at 180°. The whole is allowed to cool to 130° and left to stand for 5 hours. The solidified reaction mass is cooled to room temperature and stirred for 1 hour with 300 ml of dichloromethane. The whole is filtered with suction, washed three times with 150 ml of dichloromethane each time and allowed to dry in the air. 1-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-ylacetyl]-3-oxopiperazine having a melting point of 208°-210° is obtained and can be purified further by dissolving in 200 ml of hot acetic acid, adding 800 ml of water and crystallising in an ice bath.
Name
2-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-yl]-acetic acid
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:12][N:11]([CH2:13][C:14]([OH:16])=O)[C:10](=[O:17])[CH2:9]2)=[CH:4][CH:3]=1.[NH:18]1[CH2:23][CH2:22][NH:21][CH2:20][C:19]1=[O:24].P(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=CC=CC=1>ClCCl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:12][N:11]([CH2:13][C:14]([N:21]3[CH2:22][CH2:23][NH:18][C:19](=[O:24])[CH2:20]3)=[O:16])[C:10](=[O:17])[CH2:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
2-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-yl]-acetic acid
Quantity
82.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1CC(N(C1)CC(=O)O)=O
Step Two
Name
Quantity
32.5 g
Type
reactant
Smiles
N1C(CNCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 130°
WAIT
Type
WAIT
Details
left
FILTRATION
Type
FILTRATION
Details
The whole is filtered with suction
WASH
Type
WASH
Details
washed three times with 150 ml of dichloromethane each time
CUSTOM
Type
CUSTOM
Details
to dry in the air

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1CC(N(C1)CC(=O)N1CC(NCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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